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Compound of Interest

Compound Name:
N,N'-bis(4-

methoxyphenyl)propanediamide

CAS No.: 15589-58-9

Cat. No.: B182934

Get Quote

Executive Summary
This guide provides a comprehensive technical analysis of p-anisyl substituted

propanediamides (malonamides), focusing on their electronic architecture, synthesis, and

structural dynamics. These compounds, characterized by the electron-donating 4-

methoxyphenyl (p-anisyl) moiety, serve as critical scaffolds in two distinct domains: medicinal

chemistry, where they exhibit anticonvulsant and antioxidant potential, and optoelectronics,

where their "Donor-Bridge-Donor" or "Push-Pull" systems (when functionalized) display tunable

non-linear optical (NLO) properties.

We examine two primary structural classes:

The Core Scaffold:N,N'-bis(4-methoxyphenyl)propanediamide.

The Functionalized Derivative: 2-(4-methoxybenzylidene)propanediamide (Knoevenagel

condensates).
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Chemical Architecture & Electronic Theory
The p-Anisyl Electronic Effect
The p-anisyl group exerts a profound electronic influence on the propanediamide core through

two competing mechanisms:

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the

sigma framework.

Mesomeric Effect (+M): The lone pairs on the methoxy oxygen donate electron density into

the aromatic ring via

-conjugation.

In p-anisyl propanediamides, the +M effect dominates, significantly raising the energy of the

Highest Occupied Molecular Orbital (HOMO). This makes the aromatic rings electron-rich,

enhancing their capability as donors in charge-transfer transitions.

Intramolecular Hydrogen Bonding
Structural stability in N,N'-disubstituted malonamides is governed by a delicate balance of

hydrogen bonds. The molecule typically adopts a "U-shaped" or "hook" conformation stabilized

by:

Intramolecular H-bonds: Between the amide N-H and the carbonyl oxygen of the adjacent

amide group (

).

Intermolecular Interactions: In the crystalline state, these molecules form sheet-like

structures driven by

and weak

interactions.

Frontier Molecular Orbitals (FMO)
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Density Functional Theory (DFT) studies (typically at the CAM-B3LYP/6-311+G(d,p) level)

reveal the electronic landscape:

HOMO: Localized primarily on the p-anisyl rings and the amide nitrogen lone pairs.

LUMO: Delocalized across the central malonyl bridge and carbonyl groups.

Band Gap: The core amide scaffold exhibits a wide HOMO-LUMO gap (~4.5–5.0 eV),

resulting in UV absorption (colorless). Functionalization at the C2 position (e.g., benzylidene

condensation) reduces this gap (< 3.5 eV), shifting absorption into the visible spectrum

(yellow/orange) and activating NLO properties.

Synthesis Protocols
Protocol A: Microwave-Assisted Amidation
High-efficiency synthesis of the N,N'-bis(p-anisyl) core.

Rationale: Traditional thermal amidation of diethyl malonate with anilines is slow and prone to

competitive hydrolysis. Microwave irradiation accelerates the reaction by coupling thermal

energy directly to the polar transition state.

Materials: Diethyl malonate (10 mmol), p-anisidine (22 mmol), xylene (solvent), TBD (1,5,7-

Triazabicyclo[4.4.0]dec-5-ene) catalyst (5 mol%).

Step-by-Step Workflow:

Charge: Combine diethyl malonate, p-anisidine, and TBD in a microwave-safe process vial.

Add 2 mL xylene to facilitate mixing.

Irradiate: Set microwave reactor to 140°C (dynamic power mode, max 150W) for 15 minutes.

Cool & Precipitate: Allow the vessel to cool to RT. The product often precipitates directly. If

not, add cold ethanol (5 mL).

Filtration: Filter the solid under vacuum. Wash with cold ethanol (

) to remove unreacted amine.
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Recrystallization: Purify from hot ethanol/DMF (9:1) to yield colorless needles.[1]

Protocol B: Knoevenagel Condensation
Functionalization for optoelectronic applications.

Rationale: To create a conjugated "push-pull" system, the active methylene group at C2 is

condensed with an aldehyde.

Step-by-Step Workflow:

Charge: Dissolve N,N'-bis(4-methoxyphenyl)propanediamide (5 mmol) and 4-

methoxybenzaldehyde (5.5 mmol) in glacial acetic acid (10 mL).

Catalysis: Add ammonium acetate (0.5 mmol) as a buffer/catalyst.

Reflux: Heat at 110°C for 4–6 hours. Monitor TLC for disappearance of the amide.

Workup: Pour reaction mixture into ice-water (50 mL). The yellow precipitate is the

benzylidene derivative.

Purification: Recrystallize from ethanol.
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Figure 1: Synthetic pathway and electronic influence flow. The +M effect of the methoxy group

enriches the aromatic ring, influencing the amide nitrogen's nucleophilicity.

Structural & Spectroscopic Data[1][2][3][4][5][6][7]
[8][9]
Spectroscopic Signatures
The following table summarizes the key spectral features for N,N'-bis(4-
methoxyphenyl)propanediamide.
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Technique Parameter Value Interpretation

FT-IR 3250–3280 cm Broad band indicates

H-bonding.

1645–1660 cm
Amide I band; lowered

by conjugation/H-

bonding.

1240, 1030 cm Characteristic aryl

alkyl ether stretching.

H NMR (NH) 9.8–10.1 ppm (s)

Deshielded singlet;

confirms amide

proton.

(DMSO-

)
(Ar-H) 7.5 (d), 6.9 (d) ppm

AA'BB' pattern typical

of p-substitution.

(

)

3.4–3.5 ppm (s)
Active methylene

protons.

(

)

3.7 ppm (s)
Methoxy protons

(integrated 6H).

UV-Vis ~245 nm, ~290 nm
and

transitions.

Crystallographic Insights
X-ray diffraction studies of analogous p-anisyl malonates and amides reveal:

Planarity: The methoxy group is nearly coplanar with the benzene ring (torsion angle < 5°),

maximizing resonance.

Packing: Molecules stack in 2D sheets driven by intermolecular hydrogen bonds (
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) and weak

interactions between the methoxy methyl group and adjacent aromatic rings.

Electronic Properties & Applications
Solvatochromism & Polarity
The UV-Vis absorption of these derivatives shows positive solvatochromism. In polar aprotic

solvents (e.g., DMSO, DMF), the

undergoes a bathochromic (red) shift. This indicates a more polar excited state relative to the
ground state, consistent with intramolecular charge transfer (ICT) from the p-anisyl donor to the
carbonyl acceptor.

Non-Linear Optical (NLO) Potential
While the core diamide has modest NLO activity, the benzylidene derivatives (from Protocol B)

are potent NLO candidates.

Mechanism: The extended

-conjugation facilitates large hyperpolarizability (

).

Design Rule: To maximize NLO response, pair the p-anisyl donor on the amide nitrogen with

an electron-withdrawing group (e.g., -NO

, -CN) on the benzylidene aldehyde.

Biological Relevance
The p-anisyl malonamide core is structurally bio-isosteric with several anticonvulsant agents.

The lipophilic p-anisyl groups facilitate blood-brain barrier (BBB) penetration, while the diamide

core provides essential H-bonding capability for receptor binding (e.g., at the GABA receptor

complex).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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